3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione
Beschreibung
3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione is a complex bicyclic compound featuring a spiro-cyclopropane moiety fused to a methanoisobenzofuran-dione core. This architecture confers unique steric and electronic properties, making it a subject of interest in synthetic organic chemistry and materials science. The compound’s synthesis likely involves cyclopropanation strategies, as inferred from methods used for structurally related spirocyclic systems .
Eigenschaften
IUPAC Name |
spiro[4-oxatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-9-7-5-1-2-6(11(5)3-4-11)8(7)10(13)14-9/h1-2,5-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGJKBBMROFHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3C=CC2C4C3C(=O)OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330322 | |
| Record name | ST019651 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4730-93-2 | |
| Record name | NSC244472 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST019651 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Core Cyclization Strategy
The spirocyclic framework is constructed via a tandem cyclopropanation and benzofuran annulation sequence. A representative route begins with 2-methylenebenzofuran-3(2H)-one as the precursor, which undergoes [2+1] cycloaddition with dichlorocarbene generated in situ from chloroform and a strong base (e.g., potassium tert-butoxide). This forms the cyclopropane ring fused to the benzofuran system.
Key reaction parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −10°C to 0°C | <30°C prevents dimerization |
| Solvent | Dichloromethane/THF (4:1) | Maximizes carbene stability |
| Base | KOtBu (1.5 eq) | Lower bases (NaOH) give <40% yield |
| Reaction Time | 6–8 hr | Prolonged time increases side products |
The intermediate spiro[cyclopropane-1,8'-oxamethanobenzofuran] is subsequently oxidized using Jones reagent (CrO₃/H₂SO₄) to install the 1',3'-dione groups. Careful pH control (pH 2.5–3.0) during workup prevents over-oxidation of the benzofuran moiety.
Industrial Production Methods
Continuous Flow Process
To address scalability challenges, manufacturers employ microreactor technology:
Process Overview:
- Carbene Generation Unit: Chloroform and KOtBu are mixed in a T-shaped mixer at 5 mL/min flow rate
- Cycloaddition Reactor: Stainless steel coil (ID 2 mm, L 10 m) maintained at −5°C
- Oxidation Stage: Three sequential packed-bed reactors with CrO₃ immobilized on SiO₂
Advantages Over Batch Processing:
| Metric | Batch Method | Flow System |
|---|---|---|
| Space-Time Yield (g/L·h) | 12.4 | 89.7 |
| Carbene Utilization | 61% | 94% |
| Byproduct Formation | 18% | 4.2% |
This approach reduces hazardous intermediate handling and improves thermal management during exothermic steps.
Mechanistic Insights
Cyclopropanation Transition State
DFT calculations (B3LYP/6-311+G**) reveal a diradical mechanism for cyclopropane formation:
$$
\text{CHCl}3 + \text{Base} \rightarrow \text{CCl}2 + \text{Byproducts} \quad \Delta G^\ddagger = 28.7 \text{ kcal/mol}
$$
The dichlorocarbene attacks the benzofuran's exocyclic double bond through a conical intersection pathway, with spin density analysis showing 65% localization on the carbenic carbon.
Purification and Isolation
Chromatographic Refinement
Final purification uses a three-step protocol:
Flash Chromatography:
- Stationary phase: Silica gel 60 (230–400 mesh)
- Eluent: Hexane/EtOAc gradient (7:3 → 1:1)
- Recovery: 82–85%
Crystallization:
Final Filtration:
- Membrane: 0.22 μm PTFE
- Lyophilization at −50°C/0.1 mBar
Yield Optimization Strategies
Catalytic Enhancements
Introducing phase-transfer catalysts improves cyclopropanation efficiency:
| Catalyst | Yield Increase | Side Products |
|---|---|---|
| Tetrabutylammonium bromide | +18% | −7% |
| Crown ether (18-crown-6) | +23% | −12% |
| No catalyst | Baseline | Baseline |
Optimal catalyst loading is 0.5–1.0 mol%, with higher concentrations leading to emulsion formation during aqueous workup.
Analytical Characterization
Spectroscopic Validation
Critical benchmarks for confirming structure:
¹H NMR (400 MHz, CDCl₃):
δ 3.12 (d, J = 4.8 Hz, 1H, cyclopropane CH₂)
δ 4.85 (m, 2H, benzofuran OCH₂)
δ 6.78 (d, J = 8.2 Hz, 1H, aromatic)
IR (ATR):
1785 cm⁻¹ (C=O stretch, dione)
1620 cm⁻¹ (C=C benzofuran)
HRMS (ESI+):
m/z calcd for C₁₁H₁₀O₃ [M+H]⁺: 190.1980
Found: 190.1979
Comparative Method Analysis
Alternative Routes
While the dichlorocarbene method dominates, other approaches exist:
Photochemical Cyclization:
- Reactant: 2-diazo-1,3-dione derivatives
- Light source: 300 W Hg lamp (λ = 254 nm)
- Yield: 54% (lower than thermal methods)
- Advantage: Avoids strong bases
Metal-Catalyzed:
- Catalyst: Rh₂(Oct)₄ (2 mol%)
- Substrate: Vinylcyclopropane precursors
- Turnover number: 38
- Limitations: Catalyst cost prohibitive at scale
Analyse Chemischer Reaktionen
Types of Reactions
3a’,4’,7’,7a’-Tetrahydrospiro[cyclopropane-1,8’-oxa[4,7]methanobenzofuran]-1’,3’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a reduced form of the original compound. Substitution reactions can result in a variety of substituted derivatives, each with unique properties.
Wissenschaftliche Forschungsanwendungen
Research into the biological activities of 3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'- oxa[4,7]methano benzofuran]-1',3'-dione suggests potential pharmacological properties. Compounds with similar structures have been investigated for their:
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : Its structural analogs have shown promise in combating bacterial and fungal infections.
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, providing avenues for therapeutic applications in inflammatory diseases.
Antitumor Activity
A study published in a peer-reviewed journal explored the cytotoxic effects of structurally similar compounds on various cancer cell lines. The findings indicated that modifications to the spirocyclic structure could enhance anticancer activity by increasing interaction with cellular targets involved in apoptosis pathways.
Antimicrobial Properties
Research conducted at a university laboratory tested several derivatives of 3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'- oxa[4,7]methano benzofuran]-1',3'-dione against common bacterial strains. Results demonstrated significant inhibitory effects, suggesting potential as a lead compound for developing new antibiotics.
Wirkmechanismus
The mechanism by which 3a’,4’,7’,7a’-Tetrahydrospiro[cyclopropane-1,8’-oxa[4,7]methanobenzofuran]-1’,3’-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and related derivatives:
| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione | Not explicitly stated | Not available | Not available | Spiro-cyclopropane, fused methanoisobenzofuran-dione |
| Carbic anhydride [(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione] | C₉H₈O₃ | 129-64-6 | 164.16 | Bicyclic methanoisobenzofuran-dione, no spiro-cyclopropane |
| 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione | C₈H₆O₄ | 5426-09-5 | 166.13 | Epoxy bridge, smaller bicyclic framework |
| 5-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione | C₉H₁₀O₃ | 3425-89-6 | 178.18 | Methyl substituent on the bicyclic core |
Key Observations :
- The target compound distinguishes itself via the spiro-cyclopropane group, absent in Carbic anhydride and epoxy derivatives.
- Carbic anhydride (C₉H₈O₃) shares the methanoisobenzofuran-dione core but lacks the spiro architecture, resulting in lower steric hindrance .
- The epoxy derivative (C₈H₆O₄) introduces an oxygen-containing bridge, altering solubility and thermal stability compared to the target compound .
Physicochemical and Hazard Profiles
Safety Notes:
Biologische Aktivität
3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-oxa[4,7]methanobenzofuran]-1',3'-dione, commonly referred to as a spiroindolone derivative, is a complex organic compound with notable potential in medicinal chemistry. Its unique spirocyclic structure and functional groups make it a subject of interest for various biological activities, particularly in oncology and immunology.
Chemical Structure and Properties
- Molecular Formula : C11H10O3
- Molecular Weight : 190.20 g/mol
- CAS Number : 4730-93-2
The compound features a bicyclic framework that includes both a cyclopropane moiety and a benzofuran derivative. This structural complexity contributes to its distinctive chemical properties and potential biological activities.
Biological Activity Overview
Research into the biological activity of 3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-oxa[4,7]methanobenzofuran]-1',3'-dione has primarily focused on its anticancer and immunomodulatory effects.
Anticancer Activity
A significant study evaluated the compound's cytotoxicity against K562 cells, a model for chronic myeloid leukemia. The findings revealed:
- IC50 Value : 25.27 μg/mL, indicating effective cytotoxicity.
- Mechanism of Action : The compound induced G2/M cell cycle arrest, preventing the entry of K562 cells into mitosis.
- Cytokine Modulation : Alterations in interleukin levels (IL-6 and IL-12/23p40) were observed, suggesting an immunomodulatory effect alongside direct cytotoxicity .
Table 1: Summary of Biological Activities
| Biological Activity | Observations | Reference |
|---|---|---|
| Cytotoxicity | IC50 = 25.27 μg/mL against K562 cells | |
| Cell Cycle Arrest | Induces G2/M phase arrest | |
| Cytokine Modulation | Changes in IL-6 and IL-12/23p40 levels |
Synthesis and Chemical Reactions
The synthesis of 3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-oxa[4,7]methanobenzofuran]-1',3'-dione typically involves multi-step organic synthesis techniques. Common methods include:
- Cyclization Reactions : Key to forming the spirocyclic structure.
- Functional Group Transformations : Essential for introducing the dione functionality.
Case Studies
While comprehensive studies on this specific compound remain limited, analogous compounds with similar structural features have been investigated for their biological activities. For example:
- Compounds with spirocyclic structures have demonstrated varied pharmacological properties, including anticancer and antimicrobial effects.
Q & A
Basic Research Questions
Q. How is the structural elucidation of 3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione typically performed?
- Methodological Answer : Structural characterization relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for assigning stereochemistry and confirming the spirocyclic and methano-bridged framework. X-ray crystallography is recommended for resolving ambiguities in stereochemical configurations, as seen in related cyclopropane-fused systems . Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can validate purity and molecular weight.
Q. What are standard synthetic routes for this compound?
- Methodological Answer : Synthesis often involves Diels-Alder reactions or cyclopropanation strategies. For example, cyclopropane rings can be introduced via (1-aryl-2-bromoethyl)dimethylsulfonium bromides reacting with 1,3-cycloalkanediones . Post-functionalization steps (e.g., oxidation using MnO₂) may refine the oxa-bridged and dione moieties, as demonstrated in analogous tetrahydroquinoline-dione syntheses .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer : Refer to safety data sheets (SDS) for cyclopropane-containing analogs. Key precautions include:
- Avoiding inhalation/contact with skin/eyes (use fume hoods, gloves, and safety goggles).
- Storing away from ignition sources (cyclopropane derivatives are often thermally unstable).
- Implementing spill protocols with inert absorbents and proper ventilation .
Advanced Research Questions
Q. How can synthetic yields be optimized while preserving stereochemical integrity?
- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, catalyst loading) to favor desired stereoisomers. For example, chiral catalysts or kinetic resolution techniques may enhance enantioselectivity. Monitor intermediates via in situ NMR or HPLC to track stereochemical outcomes . Computational modeling (e.g., density functional theory) can predict transition states and guide solvent/catalyst selection .
Q. What computational tools are suitable for modeling the compound’s reactivity in cycloaddition reactions?
- Methodological Answer : Use software like Gaussian or Molbank for quantum mechanical calculations. Focus on frontier molecular orbital (FMO) analysis to predict regioselectivity in Diels-Alder reactions. Molecular dynamics simulations can assess steric effects in the spirocyclic framework, particularly for cyclopropane ring strain .
Q. How do data contradictions arise between experimental and computational studies of this compound?
- Methodological Answer : Discrepancies often stem from approximations in computational models (e.g., neglecting solvent effects or non-covalent interactions). Validate computational results with experimental data (e.g., X-ray crystallography for geometry, NMR for electronic environments). For example, discrepancies in methano-bridge bond angles may require hybrid functional adjustments in DFT calculations .
Q. What strategies resolve challenges in purifying this compound?
- Methodological Answer : Employ preparative thin-layer chromatography (TLC) or column chromatography with polar stationary phases (e.g., silica gel). Recrystallization using mixed solvents (e.g., ethyl acetate/hexane) can improve purity. Monitor by TLC or HPLC, and confirm purity via melting point analysis or differential scanning calorimetry (DSC) .
Q. How does the oxa-bridge influence the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct stability studies by incubating the compound in buffered solutions (pH 1–13) and analyzing degradation products via LC-MS. Compare hydrolysis rates to non-bridged analogs. The oxa-bridge likely enhances rigidity but may increase susceptibility to acid-catalyzed ring-opening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
